7-Chlorobenzo[d]oxazole
Overview
Description
7-Chlorobenzo[d]oxazole is an aromatic organic compound that belongs to the benzoxazole family. Benzoxazoles are characterized by a benzene-fused oxazole ring structure. This compound is of significant interest due to its diverse biological and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction proceeds under reflux conditions, leading to the formation of the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation of the oxazole ring can lead to the formation of oxazolone derivatives.
Scientific Research Applications
7-Chlorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]oxazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the derivative used . For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 7-Chlorobenzo[d]oxazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its methoxy and ethoxy counterparts, the chlorinated derivative often exhibits enhanced antimicrobial and antifungal properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo diverse reactions, making it a valuable intermediate in organic synthesis. The compound’s biological activities further enhance its importance in medicinal chemistry and related research areas.
Properties
IUPAC Name |
7-chloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSFPLMLEMCOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631209 | |
Record name | 7-Chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243378-99-5 | |
Record name | 7-Chloro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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